molecular formula C7H5BrClF B1437877 3-Bromo-2-chloro-5-fluorotoluene CAS No. 1000576-68-0

3-Bromo-2-chloro-5-fluorotoluene

Cat. No.: B1437877
CAS No.: 1000576-68-0
M. Wt: 223.47 g/mol
InChI Key: WVPIMQSHAFMKIB-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-fluorotoluene is an organic compound with the molecular formula C7H5BrClF and a molecular weight of 223.47 g/mol . It is a halogenated derivative of toluene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-chloro-5-fluorotoluene can be synthesized through various methods, including halogenation reactions. One common method involves the selective bromination, chlorination, and fluorination of toluene derivatives under controlled conditions. The reaction typically requires the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with catalysts to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted toluenes, benzoic acids, and various coupled aromatic compounds .

Scientific Research Applications

3-Bromo-2-chloro-5-fluorotoluene is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: This compound is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-fluorotoluene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of halogen atoms can influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-fluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where precise control over chemical reactions is required .

Properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPIMQSHAFMKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258437
Record name Benzene, 1-bromo-2-chloro-5-fluoro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-68-0
Record name Benzene, 1-bromo-2-chloro-5-fluoro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000576-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-chloro-5-fluoro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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